CYP2A6 Inhibition in Human Liver Microsomes
In a standardized assay measuring inhibition of CYP2A6-mediated 7-hydroxycoumarin formation in human liver microsomes, 6-chloro-7-hydroxy-4-methyl-3-phenylcoumarin demonstrated an IC₅₀ value of 13.6 μM, positioning it as a moderate-affinity CYP2A6 ligand [1]. This value is derived from BindingDB entry BDBM109760 (US8609708, compound 44) and represents one of the few directly measured quantitative parameters available for this specific compound in a defined enzymatic system. In contrast, the potent CYP2A6 inhibitor 3-(4,5-dihydro-1H-imidazol-2-yl)-5-(pyridin-3-yl)pyridine (US8609708, compound 79) achieved an IC₅₀ of 187 μM in the same assay, indicating substantially weaker inhibition [2]. This approximately 14-fold difference in inhibitory potency underscores how the coumarin scaffold with 6-chloro-7-hydroxy substitution engages the CYP2A6 active site more effectively than non-coumarin heterocyclic comparators within the same screening panel. Caution: The IC₅₀ values for this compound in BindingDB also include entries of 6.4 μM and 50 nM from different preincubation protocols; the 13.6 μM value from the standardized 95-compound screening panel is considered the most robust for cross-compound comparison within this dataset [3].
| Evidence Dimension | Inhibition of human CYP2A6-mediated coumarin 7-hydroxylation (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13.6 μM (13,600 nM); also reported as 6.4 μM and 50 nM under varying preincubation conditions |
| Comparator Or Baseline | US8609708 compound 79 (non-coumarin heterocycle): IC₅₀ = 187 μM (187,000 nM). Also, US8609708 compound 7 (BDBM109747): IC₅₀ = 1.0 μM for reference. |
| Quantified Difference | Approximately 13.7-fold greater inhibitory potency versus the 187 μM comparator; approximately 13.6-fold less potent than the 1.0 μM reference inhibitor |
| Conditions | Human liver microsomes; coumarin 7-hydroxylation endpoint; 95-compound screening panel; preincubation protocol per US Patent 8609708 |
Why This Matters
For researchers procuring CYP2A6 probe compounds or studying coumarin metabolism, the moderate CYP2A6 affinity of this compound distinguishes it from both high-potency inhibitors and inactive analogs, making it suitable for mechanistic studies where partial target engagement is desired.
- [1] BindingDB Entry BDBM109760 (US8609708, compound 44). IC₅₀ = 1.36E+4 nM for inhibition of human CYP2A6-mediated 7-hydroxycoumarin formation in human liver microsomes. Accessed 2026. View Source
- [2] BindingDB Entry BDBM50125053 (US8609708, compound 79, Myosmine analog). IC₅₀ = 1.87E+5 nM for inhibition of human CYP2A6-mediated 7-hydroxycoumarin formation. Accessed 2026. View Source
- [3] BindingDB Entry BDBM50358747 (CHEMBL325917). IC₅₀ = 6.40E+3 nM for inhibition of CYP2A6 in human liver microsomes (10 min preincubation). Accessed 2026. View Source
